![molecular formula C21H18O B14457527 1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 70603-15-5](/img/structure/B14457527.png)
1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is an aromatic hydrocarbon compound It is characterized by the presence of a methoxyphenyl group attached to an ethene bridge, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ] The reaction conditions include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation and subsequent dehydrogenation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation of GABAA receptors can potentially improve cognitive function in individuals with neurodevelopmental disorders .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural properties but lacks the methoxy group.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with different reactivity and applications.
Stilbene: Another related compound with distinct photophysical properties.
Uniqueness
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This makes it a valuable compound for studying the modulation of GABAA receptors and exploring its potential therapeutic applications.
Properties
CAS No. |
70603-15-5 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(1,2-diphenylethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C21H18O/c1-22-21-15-9-8-14-19(21)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3 |
InChI Key |
MVNNPKPCPGPSCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


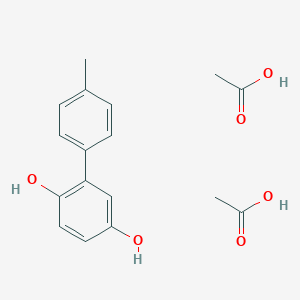
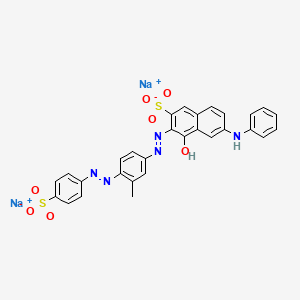
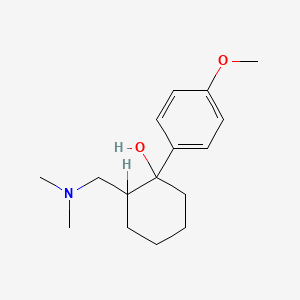
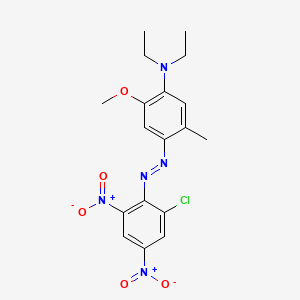
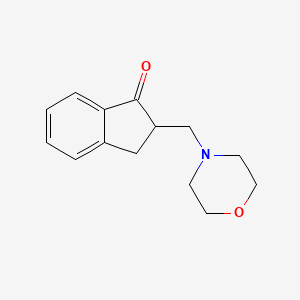
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
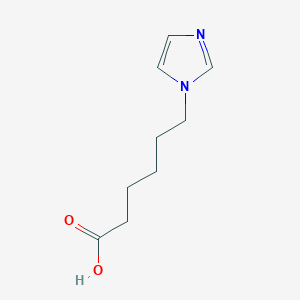
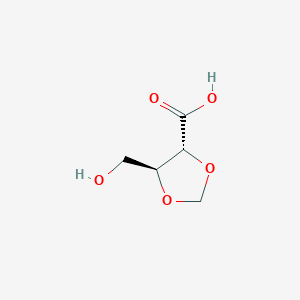
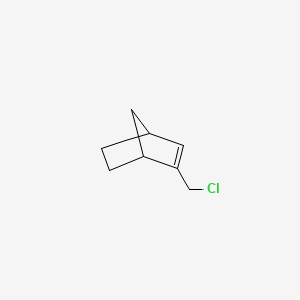
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
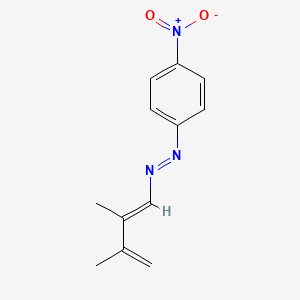
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
